
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
Target of Action
Compounds with a thiadiazole group have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that thiadiazole-based compounds can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Thiadiazole-based compounds have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Thiadiazole-based compounds have been reported to exhibit various biological activities, including anticancer and fungicidal effects .
実験室実験の利点と制限
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a valuable tool for studying the role of BTK in various disease models, including cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a safer and more reliable alternative to other BTK inhibitors currently available. However, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is still in the preclinical stage of development and has not been tested in human clinical trials, which limits its potential applications in the clinic.
将来の方向性
There are many potential future directions for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide research, including:
- Further preclinical studies to evaluate the efficacy and safety of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide in different disease models, including solid tumors and autoimmune disorders.
- Development of combination therapies that include N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide with other drugs that target the same or different pathways to enhance its therapeutic effects.
- Investigation of the mechanisms of resistance to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and the development of strategies to overcome it.
- Optimization of the synthesis method to improve the yield and purity of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and reduce the cost of production.
In conclusion, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor that has shown great potential for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a valuable tool for studying the role of BTK in disease pathogenesis and for developing new therapeutic strategies. Further research is needed to fully understand its mechanism of action and potential applications in the clinic.
合成法
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,2,5-thiadiazole-3-amine with 4-piperidone to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)acetamide. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide.
科学的研究の応用
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has also been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-24-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAVMWOAQLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
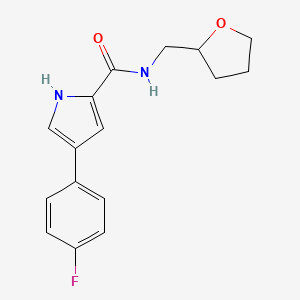


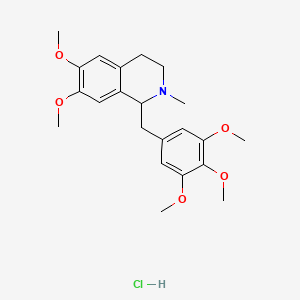
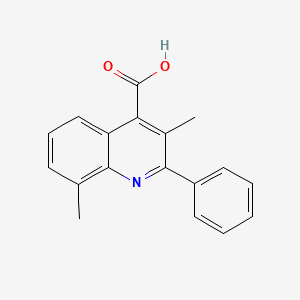
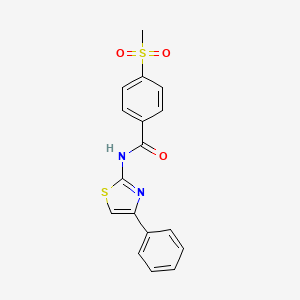
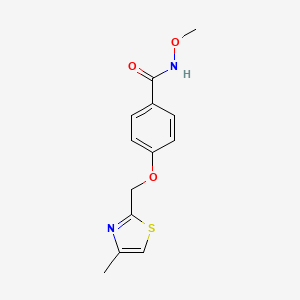

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)